molecular formula C20H23FN2O6S B2749470 2-fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide CAS No. 1795423-58-3

2-fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide

Cat. No.: B2749470
CAS No.: 1795423-58-3
M. Wt: 438.47
InChI Key: LAGIIGSLDXJBCV-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide is a complex organic molecule that has piqued interest due to its potential applications in medicinal chemistry. This compound is characterized by its fluorine atom, a piperidine ring substituted with a pyranone group, and a benzenesulfonamide moiety. The structural complexity and functional groups make it a candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide involves multi-step organic synthesis Typical synthetic routes start with the appropriate fluoroaromatic compound, followed by sulfonamide formation

Industrial Production Methods

Industrial production of this compound would leverage large-scale organic synthesis techniques, including solvent extraction and chromatography for purification. These processes might involve continuous flow reactions to optimize yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide undergoes various reactions:

  • Oxidation: : Can involve reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.

  • Reduction: : Typically uses reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Includes nucleophilic and electrophilic substitution, often with halides or other reactive groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acidic medium.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

From these reactions, major products include various oxidized forms, reduced analogs, and substituted derivatives which may alter the pharmacokinetic properties of the molecule.

Scientific Research Applications

This compound has a variety of scientific research applications:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for interactions with biological macromolecules like proteins and DNA.

  • Medicine: : Potential therapeutic agent due to its structural features, which suggest it could interact with various biological targets.

  • Industry: : Used in the development of advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its interaction with biological targets. It may inhibit certain enzymes or receptors due to the presence of the sulfonamide group, which is known to form strong interactions with biological macromolecules. The fluorine atom can significantly alter the binding affinity and pharmacokinetics by influencing the electronic properties of the molecule. Pathways involved include inhibition of specific enzymatic actions or modulation of receptor activities.

Comparison with Similar Compounds

Unique Features

Compared to other compounds with similar structures, 2-fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide stands out due to its specific combination of a fluorine atom, a piperidine ring, and a pyranone moiety.

List of Similar Compounds

  • N-(3-(4-(pyridin-1-yl)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide

  • 2-chloro-N-(3-(4-(2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide

  • 2-bromo-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide

Properties

IUPAC Name

2-fluoro-N-[3-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]-3-oxopropyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O6S/c1-14-12-16(13-20(25)28-14)29-15-7-10-23(11-8-15)19(24)6-9-22-30(26,27)18-5-3-2-4-17(18)21/h2-5,12-13,15,22H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGIIGSLDXJBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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